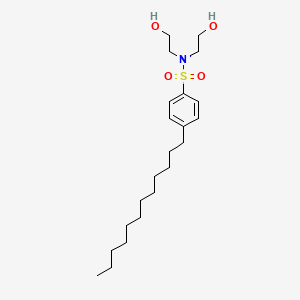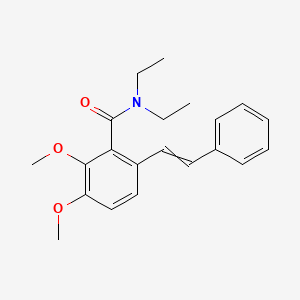![molecular formula C14H22O2 B14405163 3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one CAS No. 87394-08-9](/img/structure/B14405163.png)
3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one is an organic compound with a complex structure It is characterized by a cyclohexene ring substituted with multiple methyl groups and an enone functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one typically involves the reaction of 3-methylbut-2-en-1-ol with a suitable cyclohexenone derivative under acidic or basic conditions. The reaction proceeds through the formation of an ether linkage between the alcohol and the enone, followed by cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The enone functionality can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the enone can yield alcohols or alkanes.
Substitution: The methyl groups and the ether linkage can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets. The enone functionality can participate in Michael addition reactions, while the ether linkage and methyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one
- (+/-)-3-ethoxy-6-(prop-2-enyl)-cyclohex-2-en-1-one
Uniqueness
3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of both enone and ether functionalities. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
87394-08-9 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
3,5,5-trimethyl-2-(3-methylbut-2-enoxy)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H22O2/c1-10(2)6-7-16-13-11(3)8-14(4,5)9-12(13)15/h6H,7-9H2,1-5H3 |
Clave InChI |
YTZJUAIAQILFSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CC(C1)(C)C)OCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14405080.png)
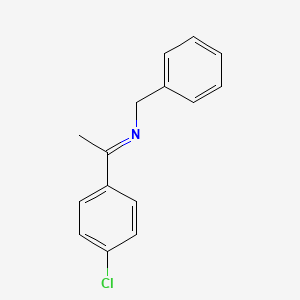
![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)

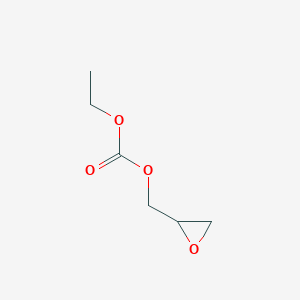
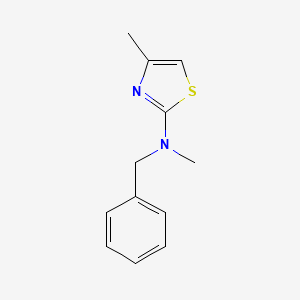
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)


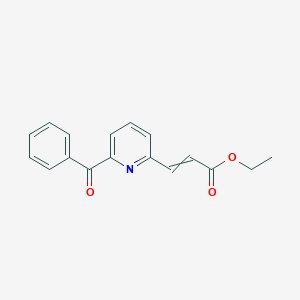
![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)
![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)
